molecular formula C20H23NO4 B1235453 (+)-Thaliporphine

(+)-Thaliporphine

Cat. No. B1235453
M. Wt: 341.4 g/mol
InChI Key: SAERKXUSZPTMCQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Thaliporphine is a natural product found in Liriodendron tulipifera, Berberis cretica, and other organisms with data available.

Scientific Research Applications

Cardioprotective Effects

  • Ameliorating Cardiac Depression in Endotoxemic Rats : Thaliporphine was found to improve cardiac function in endotoxemic rats by attenuating TLR4 signaling, resulting in the recovery of intracellular Ca2+ handling and cardiac contraction (Chen et al., 2010).

  • Attenuating Multiple Organ Injury in Endotoxaemia : In a study addressing severe hypotension and tachycardia in endotoxaemic rats, thaliporphine showed protective effects by reducing nitric oxide and superoxide anion levels, and significantly lowering serum TNF-α levels (Chiao et al., 2005).

  • Reducing Post-Ischemia Reperfusion Injury : Thaliporphine administered after myocardial ischemia in rats showed cardioprotection, reducing infarct size and improving cardiac function. It acts via activation of opioid receptors and opening of mitochondrial K(ATP) channels (Chang et al., 2005).

Antihyperglycemic Effects

  • In Diabetic Rats : Thaliporphine demonstrated potent antihyperglycemic effects in diabetic rats by stimulating insulin release and increasing glucose utilization (Chi et al., 2006).

  • In Cardiovascular Collapse in Inflammatory Disease : A study found that thaliporphine induces antioxidant, anti-inflammatory, and anti-apoptotic effects, potentially useful for preventing inflammatory diseases with cardiovascular system disorder (Ku et al., 2016).

Miscellaneous Effects

  • Semisynthesis and Myocardial Activity : Thaliporphine and its N-homologues demonstrated positive inotropic and less negative chronotropic effects on rat cardiac tissue, indicating potential for heart-related treatments (Chiou et al., 2013).

  • Impact on Metabolic Syndrome : Thaliporphine, as a natural aporphine alkaloid, shows promising potential in the prevention and treatment of metabolic syndrome due to its range of biological activities (Wang et al., 2021).

  • NO-Dependent Mechanism in Cardioprotection : Thaliporphine's cardioprotective actions in ischemic conditions are partially mediated by nitric oxide, demonstrating its potential in treating acute or prolonged coronary artery occlusion (Hung et al., 2001).

  • Preserving Cardiac Function in Endotoxemic Rabbits : In a study on endotoxemic rabbits, thaliporphine was found to protect against sepsis-associated myocardial dysfunction through modulation of several signaling pathways (Lee et al., 2012).

  • Inhibition of Intestinal Glucose Uptake : Thaliporphine showed potential in inhibiting intestinal glucose uptake, suggesting its role in managing blood glucose levels (Lin et al., 2006).

properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(6aS)-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1

InChI Key

SAERKXUSZPTMCQ-AWEZNQCLSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC

synonyms

thaliporphine
thaliporphine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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